molecular formula C12H14N2O4 B1364065 3-Nitro-4-piperidin-1-ylbenzoic acid CAS No. 26586-26-5

3-Nitro-4-piperidin-1-ylbenzoic acid

Katalognummer: B1364065
CAS-Nummer: 26586-26-5
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: YVODCTHEVCBRCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-4-piperidin-1-ylbenzoic acid is an organic compound with the molecular formula C12H14N2O4. It features a piperidine ring and a nitrobenzoic acid group, making it a versatile molecule in various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Nitro-4-piperidin-1-ylbenzoic acid can be synthesized through multiple routes. One common method involves the reaction of piperidine with 4-fluoro-3-nitrobenzoic acid in tetrahydrofuran at room temperature for 24 hours . This reaction typically yields a high purity product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-4-piperidin-1-ylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-amino-4-piperidin-1-ylbenzoic acid.

    Reduction: Formation of 3-amino-4-piperidin-1-ylbenzoic acid.

    Substitution: Formation of various substituted piperidinylbenzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Nitro-4-piperidin-1-ylbenzoic acid has shown potential as a lead compound in drug development. Its derivatives are being investigated for various biological activities, including:

  • Antitumor Activity:
    • Several studies have reported its cytotoxic effects against cancer cell lines, including prostate cancer cells (LNCaP and DU145), with IC50 values ranging from 47 to 61 μM. This suggests its potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis.
  • Enzyme Inhibition:
    • The compound acts as an inhibitor of enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR). This inhibition can disrupt critical cellular processes, making it a candidate for further investigation in cancer therapy.
  • Modulation of Cell Signaling:
    • Research indicates that it can influence cell signaling pathways, potentially altering gene expression and cellular metabolism. This modulation may contribute to its biological effects, particularly in cancer cells.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new pharmaceuticals and materials.

Case Studies

StudyFindingsCell Lines TestedIC50 Values (µM)
Antitumor ActivitySignificant antiproliferative activity observedLNCaP, DU14547 - 61
Enzyme InhibitionHigh activity noted against DHFRVariousNot specified
Cytotoxic EffectsInhibition of cell proliferationHL-60 (leukemia)Not specified

Wirkmechanismus

The mechanism of action of 3-Nitro-4-piperidin-1-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various biological targets, potentially inhibiting or activating specific enzymes or receptors . The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Nitro-4-piperidino-benzoic acid
  • 3-Nitro-4-(1-piperidyl)benzoic acid
  • Benzoic acid, 3-nitro-4-(1-piperidinyl)-

Uniqueness

3-Nitro-4-piperidin-1-ylbenzoic acid is unique due to its specific combination of a nitro group and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

3-Nitro-4-piperidin-1-ylbenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a piperidine moiety attached to a benzoic acid structure. This unique arrangement contributes to its biological properties, particularly its interaction with various biological targets.

PPAR Activation

Research indicates that this compound acts as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. PPARs are nuclear receptors that play critical roles in regulating lipid and glucose metabolism, making them attractive targets for treating metabolic disorders such as diabetes and dyslipidemia .

Key Findings:

  • The compound exhibits insulin-secreting properties, suggesting its potential in managing type 2 diabetes .
  • It has been shown to reduce cardiovascular risk factors associated with metabolic syndrome through multimodal mechanisms involving lipid and carbohydrate metabolism regulation .

Metabolic Syndrome and Cardiovascular Health

A study highlighted the role of compounds similar to this compound in managing metabolic syndrome. These compounds were found to activate PPARγ, leading to improved insulin sensitivity and reduced inflammation, which are critical factors in cardiovascular health .

Immunomodulatory Effects

In another investigation, related compounds were used as co-adjuvants in vaccination studies. They enhanced the release of immunostimulatory cytokines in human monocytic cell lines, suggesting potential applications in immunotherapy .

Summary of Biological Activities

Activity Mechanism/Target Reference
PPAR ActivationRegulates lipid and glucose metabolism
Insulin SecretionEnhances insulin release
AntimicrobialEffective against Gram-positive bacteria
ImmunomodulatoryEnhances cytokine release

Eigenschaften

IUPAC Name

3-nitro-4-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-4-5-10(11(8-9)14(17)18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVODCTHEVCBRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387068
Record name 3-nitro-4-piperidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26586-26-5
Record name 3-nitro-4-piperidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-4-(piperidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-fluoro-3-nitrobenzoate (Chontech 01072; 500 mg; 2.35 mmol; 1 eq.) and piperidine (Fluka 80640; 599.18 mg; 7.04 mmol; 3 eq.) in DMF (2 mL) was stirred at 50° C. for 3 hours. The reaction was then allowed to cool to room temperature and diluted with water. Extraction with ethyl acetate, drying over sodium sulfate and concentration in vacuo gave a yellow oil. The oil was taken up in THF (15 mL) and lithium hydroxide (280.86 mg; 11.73 mmol; 5 eq.) was added, followed by water (15 mL). The reaction mixture was then stirred at room temperature for 5 hours. THF was evaporated and the residue diluted with water. The aqueous phase was washed with Et2O and acidified to pH 5 with acetic acid. Extraction with Et2O followed by drying over magnesium sulfate and concentration in vacuo afforded the title compound (562 mg, 96%) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
599.18 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
280.86 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-4-piperidin-1-ylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Nitro-4-piperidin-1-ylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Nitro-4-piperidin-1-ylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Nitro-4-piperidin-1-ylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Nitro-4-piperidin-1-ylbenzoic acid
Reactant of Route 6
3-Nitro-4-piperidin-1-ylbenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.